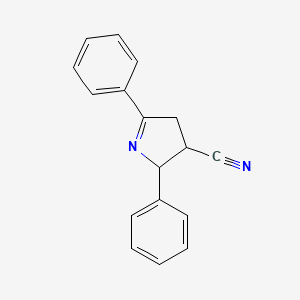
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C₁₇H₁₄N₂ It is a heterocyclic compound featuring a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and a nitrile group at the 3 position
Méthodes De Préparation
The synthesis of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Analyse Des Réactions Chimiques
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups .
Applications De Recherche Scientifique
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl rings can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting its biological activity .
Comparaison Avec Des Composés Similaires
2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile can be compared with similar compounds such as:
3,5-Diphenyl-3,4-dihydro-2H-pyrrole: Lacks the nitrile group, which may affect its reactivity and biological activity.
2,5-Diphenyl-3,4-dihydro-2H-1,2,4-triazole-3-one: Contains a triazole ring instead of a pyrrole ring, leading to different chemical properties and applications.
4,5-Diphenyl-3,4-dihydro-2H-pyrrole:
These comparisons highlight the unique features of this compound, such as the presence of the nitrile group and its specific substitution pattern, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
28168-60-7 |
|---|---|
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-10,15,17H,11H2 |
Clé InChI |
WJQQITMUIRDYKK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




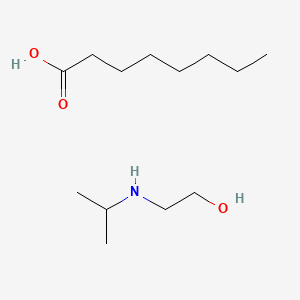
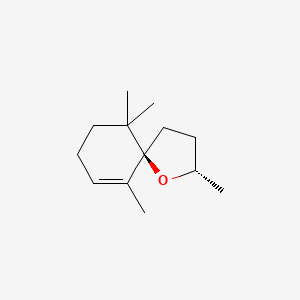



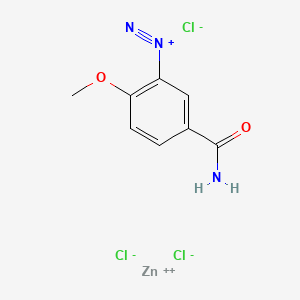
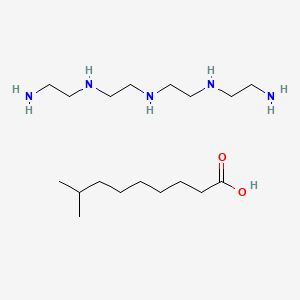

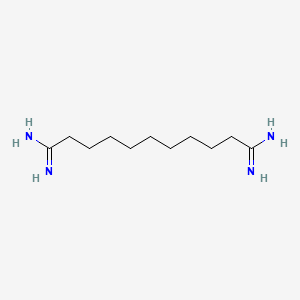
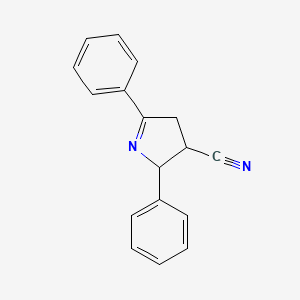
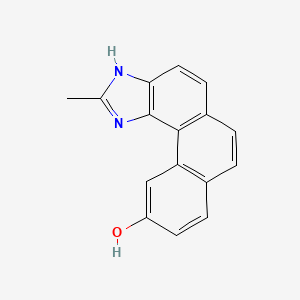
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
